molecular formula C17H20N2O3S B6972132 (5-Propan-2-yloxypyridin-3-yl)-(2-thiophen-2-ylmorpholin-4-yl)methanone

(5-Propan-2-yloxypyridin-3-yl)-(2-thiophen-2-ylmorpholin-4-yl)methanone

Cat. No.: B6972132
M. Wt: 332.4 g/mol
InChI Key: NFZSADYLVAPQCC-UHFFFAOYSA-N
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Description

(5-Propan-2-yloxypyridin-3-yl)-(2-thiophen-2-ylmorpholin-4-yl)methanone: is a complex organic compound that features a pyridine ring substituted with a propan-2-yloxy group and a morpholine ring substituted with a thiophen-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridine and morpholine precursors. The morpholine derivative can be synthesized separately and then coupled with the pyridine derivative under specific reaction conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The pyridine ring can be oxidized to form pyridine-N-oxide derivatives.

  • Reduction: : The compound can be reduced to form different derivatives of the morpholine ring.

  • Substitution: : Various substituents can be introduced at different positions on the pyridine and morpholine rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include pyridine-N-oxide derivatives, reduced morpholine derivatives, and various substituted pyridine and morpholine derivatives.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may have biological activity and can be used in the study of biological systems.

  • Medicine: : It could be explored for its potential therapeutic properties.

  • Industry: : It may have applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological targets and pathways. It may interact with enzymes, receptors, or other molecular targets to produce its effects. Further research would be needed to elucidate the exact mechanism of action.

Comparison with Similar Compounds

This compound can be compared with other similar compounds that have similar structural features, such as:

  • Pyridine derivatives: : Compounds with pyridine rings substituted with various groups.

  • Morpholine derivatives: : Compounds with morpholine rings substituted with different substituents.

  • Thiophene derivatives: : Compounds containing thiophene rings with various substituents.

The uniqueness of this compound lies in its specific combination of substituents on the pyridine and morpholine rings, which may confer unique chemical and biological properties.

Properties

IUPAC Name

(5-propan-2-yloxypyridin-3-yl)-(2-thiophen-2-ylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-12(2)22-14-8-13(9-18-10-14)17(20)19-5-6-21-15(11-19)16-4-3-7-23-16/h3-4,7-10,12,15H,5-6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZSADYLVAPQCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CN=CC(=C1)C(=O)N2CCOC(C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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